N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide
Description
N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide is a symmetric bisamide compound featuring a propanediamide core substituted at both nitrogen atoms with 4-(difluoromethoxy)phenyl groups.
Properties
IUPAC Name |
N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O4/c18-16(19)26-12-5-1-10(2-6-12)22-14(24)9-15(25)23-11-3-7-13(8-4-11)27-17(20)21/h1-8,16-17H,9H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQQAJGAYMMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide typically involves the following steps:
Difluoromethylation: The starting material, phenol, undergoes difluoromethylation to introduce the difluoromethoxy group.
Amination: The difluoromethoxy-substituted phenol is then subjected to amination to introduce the amine groups.
Amide Formation: Finally, the amine groups are reacted with a carboxylic acid derivative to form the propanediamide linker.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The difluoromethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Substituted phenols and other derivatives.
Scientific Research Applications
N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials and coatings.
Mechanism of Action
The mechanism by which N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Propanediamide derivatives differ primarily in the substituents on their aryl groups, which significantly influence their physicochemical and biological properties. Key analogs include:
*Estimated based on structural similarity.
⁴EWG = Electron-withdrawing group.
Key Observations:
- Electron-withdrawing effects: Nitro (NO₂) and trifluoromethyl (CF₃) groups are stronger EWGs than difluoromethoxy (OCHF₂), leading to higher reactivity or acidity in nitro/CF₃ analogs .
- Steric effects: Dichlorophenyl (2,3-Cl) groups introduce steric hindrance, which may reduce binding affinity compared to para-substituted analogs like the difluoromethoxy derivative .
Physicochemical Properties
Solubility and Lipophilicity
- Nitro-substituted analogs (e.g., C₁₅H₁₂N₄O₆): High polarity due to NO₂ groups reduces lipid solubility, limiting membrane permeability .
- Chlorophenyl analogs (e.g., C₁₇H₁₆Cl₂N₂O₂): Increased lipophilicity enhances tissue penetration but may elevate toxicity risks .
- Difluoromethoxy derivative: Balances moderate polarity (from OCHF₂) and lipophilicity, likely optimizing bioavailability .
Stability
Biological Activity
N,N'-bis[4-(difluoromethoxy)phenyl]propanediamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H22F2N2O4
- Molecular Weight : 470.47 g/mol
- IUPAC Name : this compound
The compound features two difluoromethoxy-substituted phenyl groups attached to a propanediamide backbone, which contributes to its unique chemical properties and biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its efficacy against Gram-positive bacteria, suggesting a multi-target mechanism that enhances the activity of defense enzymes and upregulates gene expression related to antimicrobial responses .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated that at certain concentrations, it effectively reduced cell viability in various cancer cell lines, including breast and colon cancer cells .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on cancer treatment, this compound was tested on MCF-7 breast cancer cells. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
